tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1422344-07-7 . It has a molecular weight of 343.43 . The IUPAC name for this compound is tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25N3O3/c1-19(2,3)25-18(23)20-11-16-17-15(9-10-24-16)13-22(21-17)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the bonds between them, and their arrangement in 3D space.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate”, the storage temperature is 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in mTOR Targeted PROTAC Molecule Synthesis : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a compound related to the specified chemical, is an important intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. It is synthesized using palladium-catalyzed Suzuki reaction, with high yield and confirmed structure by NMR and HRMS (Qi Zhang et al., 2022).
Hydrogen-Bonded Molecular Structures : Studies on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have shown how these molecules are linked into hydrogen-bonded chains and aggregates, providing insights into molecular interactions and crystal structures (R. Abonía et al., 2007).
Antimitotic Agents : Compounds structurally similar to tert-butyl carbamates have been investigated for their role as antimitotic agents, exploring the activities of different isomers in biological systems (C. Temple & G. Rener, 1992).
Pharmacokinetics and Biological Interactions
Study on GABA(A) Alpha5 Inverse Agonist : A compound closely related to the specified chemical has been identified as a selective inverse agonist at the GABA(A) alpha5 receptors. Its metabolism, biological profiles, and pharmacokinetics have been extensively studied (Philip W. Jones et al., 2006).
Synthesis of Diketopiperazines : Research has been conducted on the synthesis of diastereomers of diketopiperazines, which are related to tert-butyl carbamates. This includes studies on their crystal structure and molecular properties (Y. Liu et al., 2012).
Molecular and Crystallography Studies
Hydrogen-Bonded Supramolecular Structures : Studies on similar compounds have detailed how molecules are linked into hydrogen-bonded structures in various dimensions, enhancing our understanding of molecular architecture and crystallography (Juan C Castillo et al., 2009).
Substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides : Further research in this domain has been done on the hydrogen-bonding patterns of acetamide derivatives, which are structurally similar to tert-butyl carbamates (Gerson López et al., 2010).
properties
IUPAC Name |
tert-butyl N-[(2-benzyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)20-11-16-17-15(9-10-24-16)13-22(21-17)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUBICXYNODWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=NN(C=C2CCO1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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